molecular formula C6H12O2S2 B13506294 rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol

rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol

Katalognummer: B13506294
Molekulargewicht: 180.3 g/mol
InChI-Schlüssel: UAMWTTAIRHYPLG-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopentane ring substituted with a methanesulfonyl group and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine.

    Addition of the Thiol Group: The thiol group can be introduced through thiolation reactions using thiolating agents like hydrogen sulfide (H2S) or thiourea.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, thiolating agents

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Methyl-substituted cyclopentane derivatives

    Substitution: Thioethers, sulfur-containing compounds

Wissenschaftliche Forschungsanwendungen

rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
  • rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
  • rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid

Uniqueness

rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol is unique due to the presence of both a methanesulfonyl group and a thiol group on the cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C6H12O2S2

Molekulargewicht

180.3 g/mol

IUPAC-Name

(1R,3R)-3-methylsulfonylcyclopentane-1-thiol

InChI

InChI=1S/C6H12O2S2/c1-10(7,8)6-3-2-5(9)4-6/h5-6,9H,2-4H2,1H3/t5-,6-/m1/s1

InChI-Schlüssel

UAMWTTAIRHYPLG-PHDIDXHHSA-N

Isomerische SMILES

CS(=O)(=O)[C@@H]1CC[C@H](C1)S

Kanonische SMILES

CS(=O)(=O)C1CCC(C1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.